(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1159826-46-6), also referred to as 3-Fmoc-Aminomethyl-Piperidine Hydrochloride, is a piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its dual functionality: the Fmoc group enables selective deprotection under mild basic conditions, while the piperidine moiety provides a versatile scaffold for further chemical modifications. Its molecular formula is C₂₁H₂₃ClN₂O₂, with a molecular weight of 370.88 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for solid-phase synthesis and biochemical applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZMOROYYNRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride typically involves the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with a suitable isocyanate to form the fluorenylmethyl carbamate.
Introduction of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with a piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the piperidin-3-ylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamine derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The piperidine ring in the target compound introduces a rigid, bicyclic structure compared to linear alkyl or aromatic amines in analogs. This rigidity may enhance binding specificity in receptor-targeted applications .
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-salt analogs (e.g., free-base Fmoc derivatives in ). However, aromatic derivatives (e.g., phenylcarbamates in ) exhibit lower water solubility due to hydrophobic interactions .
Comparison with Analogous Syntheses
- Compound 10 (): Synthesized via Fmoc-Cl coupling followed by oxime formation, yielding a higher melting point (152–154°C) due to crystalline stability from the methoxyimino group .
- Fmoc-NH-PEG(3)-NH₂·HCl () : Incorporates a polyethylene glycol (PEG) spacer, requiring additional steps for ether bond formation. The PEG chain enhances hydrophilicity but complicates purification .
Stability and Handling
Biological Activity
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride, also known by its CAS number 1159826-46-6, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
The compound features a unique structure that combines a fluorenyl group with a piperidine moiety, contributing to its stability and reactivity. Its molecular weight is approximately 372.89 g/mol, and it is often utilized as a protecting group in peptide synthesis.
Target of Action
This compound primarily acts as a protecting group for amine functionalities during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection and subsequent deprotection without affecting other peptide components.
Mode of Action
The mechanism involves the formation of a carbamate that can be cleaved under mild conditions, facilitating the synthesis of complex peptides. The efficiency of deprotection is influenced by factors such as reagent concentration, temperature, and pH.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, leading to inhibition of their activity. This property is particularly valuable in drug development for targeting specific pathways in disease processes.
Cytotoxicity Studies
In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in various cancer cells, suggesting that this compound may also possess anticancer properties .
Organic Synthesis
The compound is extensively used in organic synthesis as a building block for creating more complex molecules. Its ability to serve as a protecting group simplifies the synthesis process in peptide chemistry.
Drug Development
In medicinal chemistry, this compound is investigated for its role in developing novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets .
Case Studies
- Peptide Synthesis : A study demonstrated the successful use of this compound in synthesizing peptides with protected amines. The selective removal of the Fmoc group enabled the formation of functional peptides that were further tested for biological activity.
- Anticancer Activity : In another study, derivatives were tested against human liver HepG2 cells, showing significant cytotoxicity compared to untreated controls. This suggests potential applications in cancer therapy .
Comparison with Similar Compounds
| Compound Name | Structure | Application |
|---|---|---|
| Fluorenylmethoxycarbonyl (Fmoc) derivatives | Similar fluorenyl structure | Peptide synthesis |
| Piperidine derivatives | Contains piperidine ring | Medicinal chemistry |
| Carbamate derivatives | Common carbamate structure | Pharmaceuticals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
